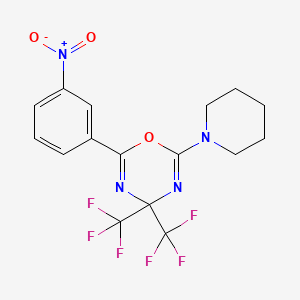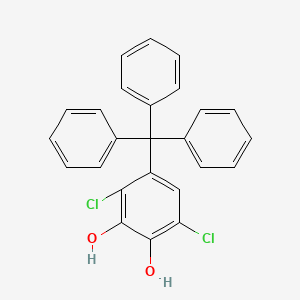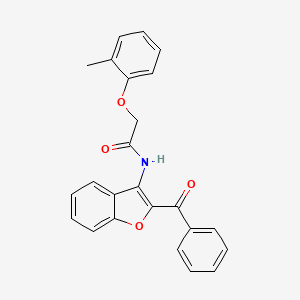![molecular formula C23H23N3O2 B11586097 3-[(4-isopropylphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B11586097.png)
3-[(4-isopropylphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide is a complex organic compound with a molecular formula of C43H38N2O3. This compound is notable for its unique structure, which includes both phenoxy and pyridinylmethylene groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzohydrazide core, followed by the introduction of the phenoxy and pyridinylmethylene groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, isopropylphenol, and pyridine carboxaldehyde. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the presence of catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy or pyridinylmethylene groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts like acetic acid or base conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives.
Scientific Research Applications
3-[(4-Isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Isopropylphenoxy)methyl]benzohydrazide
- 3-[(4-Isopropylphenoxy)methyl]-N’-(4-pyridinylmethylene)benzohydrazide
Uniqueness
What sets 3-[(4-isopropylphenoxy)methyl]-N’-(3-pyridinylmethylene)benzohydrazide apart from similar compounds is its unique combination of phenoxy and pyridinylmethylene groups. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H23N3O2/c1-17(2)20-8-10-22(11-9-20)28-16-18-5-3-7-21(13-18)23(27)26-25-15-19-6-4-12-24-14-19/h3-15,17H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
GNNCLSPMYYSQBW-MFKUBSTISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-(3-bromobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11586020.png)
![(3Z)-1-(4-fluorobenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11586027.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11586037.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-ethylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11586039.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11586049.png)
![(2E,5Z)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11586051.png)
![2-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl]sulfanyl}-N-phenylacetamide](/img/structure/B11586064.png)

![1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586081.png)

![methyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586111.png)
methanone](/img/structure/B11586117.png)
